molecular formula C9H8F3N3 B1407270 3-(Ethylamino)-5-(trifluoromethyl)picolinonitrile CAS No. 1449117-67-2

3-(Ethylamino)-5-(trifluoromethyl)picolinonitrile

Cat. No.: B1407270
CAS No.: 1449117-67-2
M. Wt: 215.17 g/mol
InChI Key: VDCAPHVFTRFGIH-UHFFFAOYSA-N
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Description

3-(Ethylamino)-5-(trifluoromethyl)picolinonitrile is a chemical compound that features a pyridine ring substituted with an ethylamino group, a trifluoromethyl group, and a carbonitrile group

Scientific Research Applications

3-(Ethylamino)-5-(trifluoromethyl)picolinonitrile has several scientific research applications:

Biochemical Analysis

Biochemical Properties

3-(Ethylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cathepsin S, a cysteine protease, where the N3 nitrogen of the pyridine-2-carbonitrile is critical for its inhibition . This interaction highlights the compound’s potential as an enzyme inhibitor, which could be valuable in therapeutic applications.

Molecular Mechanism

At the molecular level, 3-(Ethylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit cathepsin S is a prime example of its molecular mechanism of action. The N3 nitrogen of the pyridine-2-carbonitrile is essential for this inhibition, as it interacts with the enzyme’s active site . Additionally, the compound may influence other enzymes and proteins through similar binding interactions, leading to changes in their activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylamino)-5-(trifluoromethyl)picolinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction may produce reduced amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile
  • 3-(Ethylamino)-5-(difluoromethyl)pyridine-2-carbonitrile
  • 3-(Ethylamino)-5-(trifluoromethyl)pyridine-2-carboxamide

Uniqueness

3-(Ethylamino)-5-(trifluoromethyl)picolinonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in pharmaceutical and agrochemical applications where these properties are desirable .

Properties

IUPAC Name

3-(ethylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3/c1-2-14-7-3-6(9(10,11)12)5-15-8(7)4-13/h3,5,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCAPHVFTRFGIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(N=CC(=C1)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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